molecular formula C13H13N3S B14891691 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

Cat. No.: B14891691
M. Wt: 243.33 g/mol
InChI Key: BQPCKAMFBKBUND-UHFFFAOYSA-N
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Description

5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both indole and thiazole moieties. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The indole ring is a fundamental structure in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and sustainable . One common method involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with thioamides under specific conditions to form the desired thiazole derivative . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and minimal solvent usage, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13N3S

Molecular Weight

243.33 g/mol

IUPAC Name

5-methyl-4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H13N3S/c1-7-11(12-8(2)17-13(14)16-12)9-5-3-4-6-10(9)15-7/h3-6,15H,1-2H3,(H2,14,16)

InChI Key

BQPCKAMFBKBUND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=C(SC(=N3)N)C

solubility

>36.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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